REACTION_CXSMILES
|
C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])=CC=1.[S:18]1[CH:22]=[C:21](C(O)=O)[N:20]=[CH:19]1.C([N:28]([CH2:31]C)CC)C.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[S:18]1[CH:22]=[C:21]([NH:28][C:31](=[O:8])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])[N:20]=[CH:19]1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S1C=NC(=C1)C(=O)O
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (EA/heptane=1/10)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.35 mmol | |
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |